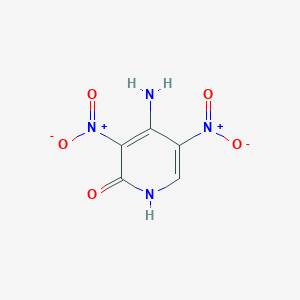

4-Amino-3,5-dinitropyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dinitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O5/c6-3-2(8(11)12)1-7-5(10)4(3)9(13)14/h1H,(H3,6,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHAEKXKKLASBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Amino 3,5 Dinitropyridin 2 Ol and Its Synthesized Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For 4-Amino-3,5-dinitropyridin-2-ol, NMR spectroscopy is essential for confirming the arrangement of atoms and the electronic environments within the molecule.

Proton (¹H) NMR spectroscopy detects the hydrogen nuclei within a molecule, providing information about their local chemical environment. In the case of this compound, three distinct types of protons are expected: the proton on the pyridine (B92270) ring (H-6), the protons of the amino group (-NH₂), and the proton of the hydroxyl group (-OH).

The electron-withdrawing nature of the two nitro groups and the pyridine ring nitrogen would significantly deshield the H-6 proton, causing its signal to appear at a high chemical shift (downfield) in the spectrum. The protons of the amino and hydroxyl groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They would likely appear as broad singlets.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-6 | > 8.5 | Singlet (s) | Highly deshielded due to adjacent nitro groups and ring nitrogen. |

| -NH₂ | Variable (e.g., 5.0 - 8.0) | Broad Singlet (br s) | Chemical shift is solvent and concentration-dependent. |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring.

The chemical shifts of these carbons are influenced by the attached functional groups. The carbon atom bonded to the hydroxyl group (C-2) would be significantly deshielded. Similarly, the carbons attached to the nitro groups (C-3 and C-5) and the amino group (C-4) will have their resonances shifted downfield. The remaining carbon (C-6) will also be influenced by the adjacent ring nitrogen.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 | 155 - 165 | Attached to the electronegative oxygen of the hydroxyl group. |

| C-3 | 140 - 150 | Attached to a nitro group. |

| C-4 | 145 - 155 | Attached to the amino group. |

| C-5 | 140 - 150 | Attached to a nitro group. |

Nitrogen-14 (¹⁴N) NMR spectroscopy, while less common due to the quadrupolar nature of the ¹⁴N nucleus which results in broad signals, can provide valuable information about the different nitrogen environments in this compound. There are three distinct nitrogen environments in the molecule: the pyridine ring nitrogen, the amino group nitrogen, and the nitrogen atoms of the two nitro groups.

Each of these nitrogen atoms would produce a separate signal in the ¹⁴N NMR spectrum, with chemical shifts characteristic of their specific electronic environment. The nitro groups would be expected to have chemical shifts in a distinct region compared to the amino group and the pyridine ring nitrogen.

The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to calculate theoretical NMR chemical shifts. This method, often employed with Density Functional Theory (DFT), allows for the prediction of ¹H and ¹³C chemical shifts by calculating the magnetic shielding tensors of the nuclei in a molecule.

For a molecule like this compound, where experimental data may be scarce, GIAO calculations are an invaluable tool. By optimizing the molecular geometry and then performing the GIAO calculation (for example, at the B3LYP/6-311+G(d,p) level of theory), a theoretical NMR spectrum can be generated. Comparing these calculated shifts with any available experimental data can confirm structural assignments and provide a deeper understanding of the electronic structure. This approach is particularly useful for unambiguously assigning signals in complex spectra.

Vibrational Spectroscopy for Intermolecular and Intramolecular Interactions

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH), amino (-NH₂), and nitro (-NO₂) groups, as well as vibrations from the pyridine ring.

The -OH group will exhibit a broad absorption band due to hydrogen bonding. The -NH₂ group will show two sharp peaks for symmetric and asymmetric stretching. The nitro groups will have strong, distinct absorption bands for their symmetric and asymmetric stretching vibrations. The pyridine ring itself will contribute to a series of bands in the fingerprint region.

Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Asymmetric & Symmetric Stretching | 3300 - 3500 | Medium, Sharp (two bands) |

| N-H (Amine) | Bending | 1590 - 1650 | Medium |

| C=C, C=N (Aromatic Ring) | Stretching | 1400 - 1600 | Medium to Weak |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1570 | Strong |

| N-O (Nitro) | Symmetric Stretching | 1300 - 1370 | Strong |

| C-N (Aromatic) | Stretching | 1250 - 1360 | Medium |

Raman Spectroscopy in Complementary Vibrational Analysis

Raman spectroscopy, in conjunction with Fourier-transform infrared (FTIR) spectroscopy, provides a thorough vibrational analysis of the molecular structure. Theoretical calculations using density functional theory (DFT) methods, such as B3LYP with various basis sets, are often employed to simulate the vibrational spectra. nih.govresearchgate.net These theoretical predictions, when compared with experimental Raman data, allow for precise assignment of the fundamental vibrational modes.

For pyridine derivatives, characteristic Raman bands are observed. For instance, in a related compound, 4-amino-2,6-dichloropyridine, C-H out-of-plane bending modes are assigned to wavenumbers in the range of 977-727 cm⁻¹. researchgate.net The vibrational spectra of such compounds are interpreted with the aid of normal coordinate analysis based on scaled density functional force fields, which has shown excellent agreement between observed and calculated frequencies. nih.govresearchgate.net

Table 1: Selected Theoretical Vibrational Wavenumbers and Assignments for a Pyridine Derivative

| Mode No. | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 27 | 977 | C-H out-of-plane bending |

| 30 | 859 | C-H out-of-plane bending |

| 32 | 764 | C-H out-of-plane bending |

| 34 | 728 | C-H out-of-plane bending |

Data derived from theoretical calculations on a related pyridine derivative. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its analogues. The molecular weight of 4-Amino-3-nitropyridin-2-ol has been reported as 155.11 g/mol . medchemexpress.commedchemexpress.com

In the study of similar energetic materials, such as 4-amino-3,5-dinitropyrazole, thermogravimetry-mass spectrometry (TG-MS) has been used to identify decomposition products. osti.gov Upon thermal decomposition, nitro-based energetic materials typically release nitrogen oxides like nitrogen dioxide (NO₂) and nitrogen monoxide (NO). osti.gov The fragmentation patterns observed in the mass spectrum provide valuable information about the stability of the molecule and the relative strengths of its chemical bonds. For instance, the loss of nitro groups is a common fragmentation pathway for nitroaromatic compounds.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing insights into molecular geometry, crystal packing, and intermolecular interactions.

The crystal structure of a compound is defined by its space group and unit cell parameters. For example, the related compound 4-amino-3,5-dinitropyrazole copper salt crystallizes in a triclinic system with the space group P-1. ccspublishing.org.cn The unit cell parameters for this salt were determined to be a = 5.541(3) Å, b = 7.926(4) Å, c = 10.231(5) Å, and β = 101.372(8)°. ccspublishing.org.cn Similarly, 4-amino-3,5-dichloropyridine (B195902) crystallizes with one molecule in the asymmetric unit. nih.gov The determination of these parameters is the first step in a detailed crystallographic analysis. aalto.fi

Table 2: Example Crystal Data for a Related Pyrazole Salt

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.541(3) |

| b (Å) | 7.926(4) |

| c (Å) | 10.231(5) |

| β (°) | 101.372(8) |

| V (ų) | 398.3(3) |

| Z | 1 |

Data for [Cu(adnp)₂(H₂O)₂] ccspublishing.org.cn

The planarity of the pyridine ring is a key feature of its molecular structure. In 4-amino-3,5-dichloropyridinium 3-hydroxypicolinate (B15391739) monohydrate, the pyridinium (B92312) cation is essentially planar, with only a minor deviation of 0.010 (2) Å for one of the carbon atoms. nih.gov The bond angles within the ring can deviate from the ideal 120° for sp² hybridized atoms due to the presence of different substituents and the lone pair on the nitrogen atom. nih.gov For example, the C1—N1—C5 bond angle in 4-amino-3,5-dichloropyridine is 116.4 (5)°. nih.gov

Computational and Theoretical Investigations into the Reactivity and Stability of 4 Amino 3,5 Dinitropyridin 2 Ol Derivatives

Density Functional Theory (DFT) Studies on Electronic and Molecular Structures

Density Functional Theory (DFT) has become a principal tool for investigating the electronic and molecular structures of complex organic molecules, including nitroaromatic compounds. nih.gov These computational methods allow for a detailed exploration of molecular geometries, electronic properties, and spectroscopic characteristics.

The structure of 4-Amino-3,5-dinitropyridin-2-ol presents the possibility of tautomerism between the pyridin-2-ol and the 2-pyridinone forms. DFT calculations are essential for determining the optimized geometry and the relative stability of these tautomers by locating the minimum energy structures on the potential energy surface. The pyridinone tautomer is often found to be more stable for related 2-hydroxypyridine (B17775) compounds. The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For the this compound system, the geometry is influenced by the electronic push-pull effect of the amino and nitro groups and by intramolecular hydrogen bonding.

Table 1: Predicted Optimized Geometrical Parameters for 4-Amino-3,5-dinitropyridin-2-one (Tautomer)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C2=O8 | 1.23 |

| N1-H | 1.02 | |

| C3-N(O2) | 1.45 | |

| C4-N(H2) | 1.37 | |

| C5-N(O2) | 1.45 | |

| Bond Angles (°) | O8-C2-N1 | 123.5 |

| N1-C2-C3 | 115.8 | |

| C2-C3-C4 | 121.0 | |

| C3-C4-C5 | 118.0 | |

| H-N1-C2 | 115.0 |

Note: These values are illustrative and based on typical DFT results for similar heterocyclic nitro compounds.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity and electronic transitions. uni-muenchen.de The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the electron-donating amino group raises the HOMO energy, while the electron-withdrawing nitro groups lower the LUMO energy. This push-pull system leads to a smaller HOMO-LUMO gap, which is characteristic of many energetic and nonlinear optical materials. This smaller gap facilitates electronic transitions and is linked to the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.50 |

| ELUMO | -3.20 |

| Energy Gap (ΔE) | 5.30 |

Note: These values are representative and derived from DFT studies on analogous nitro-substituted aromatic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. uni-muenchen.deyoutube.com It localizes the wavefunction into Lewis-type (bonds and lone pairs) and non-Lewis-type (antibonding and Rydberg) orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which involve charge delocalization from a filled donor orbital to an empty acceptor orbital. wisc.edu

In this compound, significant hyperconjugative interactions are expected from the lone pair of the amino group to the π* antibonding orbitals of the pyridine (B92270) ring and the nitro groups. This delocalization stabilizes the molecule and influences its geometry and reactivity. NBO analysis also calculates the natural atomic charges, revealing the electrostatic potential of the molecule. The oxygen atoms of the nitro groups and the carbonyl/hydroxyl group are expected to carry significant negative charges, while the carbon atoms attached to the nitro groups will be more positive.

Table 3: Predicted Natural Atomic Charges from NBO Analysis

| Atom | Charge (e) |

|---|---|

| O (from C=O) | -0.65 |

| N (amino) | -0.85 |

| C (attached to NO2) | +0.40 |

| N (nitro) | +0.50 |

| O (nitro) | -0.45 |

Note: These charge values are illustrative examples based on NBO analyses of similar molecules.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the experimental identification and characterization of new compounds. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, characteristic peaks can be assigned to specific functional groups. For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the NO₂ groups, the N-H stretching of the amino group, the O-H stretch (in the pyridinol tautomer) or C=O stretch (in the pyridinone tautomer), and various C-N and C-C ring vibrations. Theoretical spectra are often scaled to correct for anharmonicity and other systematic errors in the calculations. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| NH₂ | Asymmetric Stretch | 3450 - 3550 |

| NH₂ | Symmetric Stretch | 3350 - 3450 |

| OH | Stretching | 3200 - 3600 |

| C=O | Stretching (Pyridinone) | 1650 - 1690 |

| NO₂ | Asymmetric Stretch | 1550 - 1600 |

| NO₂ | Symmetric Stretch | 1330 - 1380 |

Note: These are typical frequency ranges for the specified functional groups based on DFT calculations.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with reasonable accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the different hydrogen and carbon atoms in the molecule, influenced by the electronic environment created by the amino, nitro, and hydroxyl/carbonyl groups.

Molecules with significant intramolecular charge transfer, such as those with strong electron-donating and electron-accepting groups, often exhibit nonlinear optical (NLO) properties. nih.gov The combination of the amino group (donor) and the two nitro groups (acceptors) on the pyridine ring of this compound suggests potential for NLO activity. Computational methods can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response, making the compound a candidate for applications in optoelectronics and photonics.

Table 5: Predicted Nonlinear Optical Properties

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | ~ 7 - 9 D |

| Mean Polarizability (α) | ~ 120 - 150 a.u. |

| First Hyperpolarizability (β) | High, dependent on tautomer |

Note: Values are estimations based on studies of similar D-π-A systems.

Prediction and Simulation of Energetic Performance and Chemical Stability

For a compound considered as a potential energetic material, theoretical predictions of its performance and stability are crucial. nih.gov Computational chemistry provides methods to estimate key energetic properties.

Heat of Formation (HOF): The solid-phase heat of formation is a critical parameter for calculating detonation properties. It can be calculated using isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved. This method helps in canceling out systematic errors in the calculations. researchgate.net Nitro-rich heterocyclic compounds often have high positive heats of formation.

Detonation Properties: Using the calculated HOF and the predicted density of the compound, detonation velocity (D) and detonation pressure (P) can be estimated using empirical formulas or more advanced thermochemical codes. These parameters are the primary indicators of an explosive's performance.

Chemical Stability: The thermal stability of an energetic material is often related to the strength of its weakest chemical bond. Bond Dissociation Energy (BDE) calculations can identify the trigger linkage—the bond most likely to break first upon heating, initiating decomposition. In many nitroaromatic compounds, the C-NO₂ or N-NO₂ bond is the weakest. For this compound, the C-NO₂ bonds are expected to have the lowest BDEs, making their cleavage a likely initial step in thermal decomposition.

Table 6: Predicted Energetic Properties

| Property | Predicted Value |

|---|---|

| Heat of Formation (solid) | +150 to +250 kJ/mol |

| Density (ρ) | ~ 1.85 - 1.95 g/cm³ |

| Detonation Velocity (D) | ~ 8.5 - 9.0 km/s |

| Detonation Pressure (P) | ~ 30 - 35 GPa |

| C-NO₂ Bond Dissociation Energy | ~ 220 - 240 kJ/mol |

Note: These values are hypothetical and represent typical ranges for high-density, nitrogen-rich energetic materials based on computational simulations.

Calculation of Standard Heats of Formation (ΔHf)

The standard heat of formation (ΔHf) is a fundamental thermodynamic property crucial for predicting the energy output of an explosive material. For novel compounds like this compound, where experimental determination can be hazardous and costly, computational methods provide a reliable alternative.

A common and effective method for calculating gas-phase heats of formation is through the use of isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the quantum chemical calculations. Density functional theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently employed for geometry optimization and frequency calculations of all species in the isodesmic reaction. More accurate single-point energy calculations can be performed using higher-level composite methods like the Gaussian-n (G3, G4) theories to achieve chemical accuracy (typically within ±1-2 kcal/mol).

For solid-phase heats of formation, which are more relevant for practical applications, the gas-phase ΔHf is combined with the heat of sublimation. The heat of sublimation can be estimated using empirical formulas, such as the one proposed by Politzer and coworkers, which relates it to the molecular surface area and the variance of the electrostatic potential on the surface.

For a series of polynitroxanthines, a similar computational approach yielded solid-state heats of formation greater than 100 kJ mol⁻¹. It is anticipated that this compound and its derivatives would also exhibit positive heats of formation, a key indicator of their energetic nature.

Estimation of Detonation Parameters: Velocity and Pressure

The detonation velocity (D) and detonation pressure (P) are key performance indicators for an energetic material. These parameters can be reliably estimated using empirical relationships, such as the Kamlet-Jacobs equations, once the crystal density (ρ) and the solid-state heat of formation (ΔHf) are known.

The Kamlet-Jacobs equations are as follows:

D = A(1 + Bρ)√Φ

P = Kρ²Φ

Where:

A, B, K are empirical constants.

ρ is the crystal density of the explosive.

Φ is a term related to the energy released per unit mass of the explosive.

The crystal density can be predicted computationally. One common approach is to calculate the molecular volume from the optimized molecular structure (e.g., using DFT) and apply a packing coefficient.

For comparison, energetic salts based on the 4-amino-3,5-dinitropyrazolate anion have calculated detonation velocities ranging from 7712 to 8751 m/s and detonation pressures from 20.99 to 32.55 GPa. nih.gov Theoretical studies on polynitro-bridged pyridine derivatives have predicted even higher performance, with detonation velocities exceeding 9.30 km/s and pressures over 40.00 GPa. Given its structure, derivatives of this compound are expected to exhibit high detonation performance.

Table 1: Estimated Detonation Parameters for Analagous Energetic Compounds

| Compound/Derivative Family | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

| 4-amino-3,5-dinitropyrazolate salts | 7.712 - 8.751 | 20.99 - 32.55 |

| Polynitro-bridged pyridines | > 9.30 | > 40.00 |

Note: This table presents data for compounds structurally related to this compound to provide a comparative context for its expected energetic performance.

Analysis of Bond Dissociation Energies (BDEs) and Identification of Trigger Bonds

The thermal stability and sensitivity of an energetic material are closely linked to the weakest bond in its molecular structure, often referred to as the "trigger bond." The homolytic bond dissociation energy (BDE) is the energy required to break a specific bond, and its calculation is a key step in assessing the initial decomposition pathways.

DFT calculations are widely used to compute BDEs. The BDE of a bond A-B is calculated as the difference between the sum of the energies of the resulting radicals (A• and B•) and the energy of the parent molecule (A-B). For nitroaromatic compounds, the C-NO₂ bond is often the weakest and thus the trigger bond. However, in molecules with other functional groups, such as the amino (-NH₂) and hydroxyl (-OH) groups in this compound, other bonds like N-NO₂ (if present in a derivative) or even bonds within the pyridine ring could potentially be the trigger bond.

In a study of nitroaromatic molecules, BDE values for C-NO₂ bonds were found to be in the range of 56-60 kcal/mol. Theoretical studies on nitramino derivatives of other heterocycles have identified the N-NO₂ bond as the weakest. For this compound, it is hypothesized that the C-NO₂ bonds would be the most likely trigger bonds, initiating the decomposition process upon thermal stimulation.

Correlation between Molecular Structure and Energetic Properties

Computational studies on families of energetic compounds allow for the establishment of structure-property relationships. By systematically modifying the molecular structure and calculating the resulting properties, trends can be identified that guide the design of new, improved energetic materials.

For nitropyridine derivatives, the number and position of nitro groups have a significant impact on the energetic properties. Increasing the number of nitro groups generally leads to:

Higher Heat of Formation: Due to the introduction of more high-energy N-O and C-N bonds.

Increased Crystal Density: As the molecular weight and polarity increase.

Enhanced Detonation Velocity and Pressure: A direct consequence of the higher density and heat of formation.

Molecular Dynamics (MD) Simulations for Material Behavior and Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of energetic materials at the atomic level, offering insights that are often inaccessible through static quantum chemical calculations. By simulating the motion of atoms and molecules over time, MD can be used to investigate the thermal decomposition process, material response to shock, and intermolecular interactions.

For energetic materials, reactive force fields (such as ReaxFF) are particularly useful. ReaxFF can model the formation and breaking of chemical bonds, allowing for the simulation of complex chemical reactions that occur during decomposition and detonation.

A typical MD simulation of thermal decomposition involves:

Constructing a simulation cell with a number of molecules of this compound, arranged in a crystal lattice if the crystal structure is known.

Equilibrating the system at a given temperature and pressure.

Rapidly heating the system to a high temperature to initiate decomposition.

Analyzing the trajectory of the simulation to identify the initial decomposition steps, intermediate species, and final products (e.g., N₂, H₂O, CO₂).

MD simulations on other energetic materials like RDX have shown that the initial decomposition step is the cleavage of the N-NO₂ bond. nih.gov For this compound, MD simulations would be expected to confirm the C-NO₂ bond cleavage as the primary initiation event and reveal the subsequent complex reaction network, including the role of the amino and hydroxyl groups in the decomposition cascade. These simulations are also invaluable for understanding how intermolecular interactions, such as hydrogen bonding, influence the stability and sensitivity of the material.

Advanced Applications and Functionalization Pathways of Dinitropyridin 2 Ol Scaffolds in Materials Science

Development of High-Energy Density Materials (HEDMs)

The development of HEDMs that balance high performance with low sensitivity is a critical objective in energetic materials research. The inherent properties of the pyridine (B92270) ring, when appropriately substituted, offer a promising platform for achieving this delicate balance.

Design Principles for Insensitive Energetic Materials Based on Pyridine Derivatives

The design of insensitive energetic materials often hinges on several key molecular features. For pyridine derivatives, these include the introduction of amino groups and the formation of extensive hydrogen bonding networks. The amino group, an electron-donating group, can reduce the sensitivity of the energetic compound. pipzine-chem.com Furthermore, the presence of both nitro groups (electron-withdrawing) and amino groups (electron-donating) on the pyridine ring creates a "push-pull" electronic structure, which can contribute to both energetic performance and stability. pipzine-chem.com

Intra- and intermolecular hydrogen bonds play a crucial role in enhancing the thermal stability and reducing the sensitivity of energetic materials. These interactions help to create a more stable crystal lattice, requiring more energy to initiate decomposition. The structure of 4-Amino-3,5-dinitropyridin-2-ol, with its amino and hydroxyl groups, is well-suited for the formation of strong hydrogen bonds.

Another important design principle is the formation of energetic salts. By reacting the acidic hydroxyl group of dinitropyridin-2-ol with nitrogen-rich bases, it is possible to create salts with improved thermal stability, density, and detonation performance compared to the neutral compound. The resulting ionic nature of these salts often leads to lower sensitivity to mechanical stimuli like impact and friction.

Structure-Performance Relationships in Energetic Salts of Dinitropyridin-2-ol

The performance of energetic materials is intrinsically linked to their molecular and crystal structure. For energetic salts derived from dinitropyridin-2-ol, a clear relationship exists between the choice of cation and the resulting energetic properties. The use of nitrogen-rich cations is a common strategy to improve the energy output, as they contribute to a higher nitrogen content and a more favorable oxygen balance.

Research on analogous pyrazole-based energetic salts, such as those derived from 4-amino-3,5-dinitropyrazole, provides valuable insights. Studies have shown that the detonation velocity and pressure of these salts can be fine-tuned by selecting different nitrogen-rich cations. rsc.orgcapes.gov.br For instance, certain salts have demonstrated detonation velocities and pressures comparable to well-known explosives like TATB (1,3,5-triamino-2,4,6-trinitrobenzene), while exhibiting significantly lower sensitivity. rsc.orgcapes.gov.br This highlights the potential for creating highly insensitive yet powerful energetic materials through salt formation.

The thermal stability of these salts is also a key performance indicator. The decomposition temperature is often significantly higher for the salts compared to the parent compound, which is a direct consequence of the strong ionic and hydrogen bonding interactions within the crystal lattice. rsc.org

Table 1: Detonation Properties of Selected Energetic Compounds

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| TATB | 1.93 | 8114 | 31.15 |

| Salt 9 (from 4-amino-3,5-dinitropyrazolate) | 1.84 | 8743 | 32.55 |

| Salt 11 (from 4-amino-3,5-dinitropyrazolate) | 1.63 | 8751 | 28.85 |

Data sourced from research on analogous pyrazole-based energetic salts, highlighting the potential for pyridine-based counterparts. rsc.orgcapes.gov.br

Strategic Design and Synthesis of Functionalized Pyridine Scaffolds

The versatility of the pyridine ring allows for strategic functionalization to tailor its properties for specific applications. This involves the selective introduction of different functional groups to modify its electronic and structural characteristics.

Tailored Chemical Properties through Selective Derivatization

The chemical properties of the this compound scaffold can be precisely controlled through selective derivatization. The amino and hydroxyl groups serve as reactive sites for a variety of chemical transformations. For instance, the amino group can undergo reactions such as diazotization, which can then be followed by substitution with other functional groups. osti.gov This opens up pathways to a wide array of derivatives with tailored properties.

The hydroxyl group, being acidic, can be deprotonated to form an anion, which can then be paired with various cations to form energetic salts, as discussed previously. This not only modifies the energetic properties but also influences solubility and other physical characteristics.

The introduction of different substituents can have a profound impact on the molecule's stability and energy content. For example, replacing the amino group with a nitramino group can significantly increase the energetic output, although it may also increase sensitivity. nih.gov The strategic placement of functional groups is therefore a key aspect of designing pyridine-based materials with a desired balance of properties.

Exploration of Pyridine Derivatives as Precursors for Complex Chemical Systems

Pyridine derivatives, including the dinitropyridin-2-ol scaffold, are valuable precursors for the synthesis of more complex chemical systems. Their inherent reactivity and the presence of multiple functional groups allow them to be used as building blocks in the construction of larger molecules and supramolecular assemblies.

For example, the trimerization of a related compound, 4-amino-3,5-dinitropyrazole, has been observed upon heating, leading to the formation of a new, larger energetic material with different properties. osti.govmdpi.com This demonstrates the potential for dinitropyridine derivatives to undergo self-assembly or controlled polymerization to create novel materials with unique architectures and functionalities.

Furthermore, these derivatives can be incorporated into co-crystals, where two or more different molecules are held together in a single crystal lattice through non-covalent interactions. mdpi.com This approach allows for the fine-tuning of properties such as density, stability, and sensitivity without the need for covalent modification. The ability of the dinitropyridin-2-ol scaffold to participate in hydrogen bonding makes it an excellent candidate for forming co-crystals with other energetic or non-energetic molecules.

Investigation of Reaction Mechanisms and Pathways in Pyridine Derivatization

A thorough understanding of the reaction mechanisms involved in the derivatization of pyridine scaffolds is crucial for the rational design and synthesis of new materials. The electronic nature of the pyridine ring, which is generally electron-deficient, plays a significant role in its reactivity. youtube.com

The presence of strong electron-withdrawing nitro groups in this compound further deactivates the ring towards electrophilic aromatic substitution. pipzine-chem.com Conversely, these groups activate the ring for nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. The amino group, being an activating group, can influence the regioselectivity of these reactions.

The diazotization of the amino group on the pyridine ring is a key transformation that proceeds through the formation of a diazonium salt intermediate. osti.gov This intermediate can then undergo a variety of reactions, allowing for the introduction of a wide range of functional groups. The stability and reactivity of this diazonium intermediate are influenced by the other substituents on the pyridine ring.

In the context of derivatization, solvents and catalysts can play a critical role. For instance, in silylation reactions, a common method for protecting hydroxyl groups, pyridine is often used as a solvent and catalyst. It acts as an acid scavenger, driving the reaction forward. researchgate.net Understanding these mechanistic details is essential for optimizing reaction conditions and achieving the desired products in high yield and purity.

The thermal decomposition pathways of these energetic materials are also of significant interest. Studies on analogous dinitropyrazole derivatives have shown that the initial decomposition steps can be influenced by the molecular structure. For instance, the decomposition of 4-amino-3,5-dinitropyrazole is initiated by the transfer of a hydrogen atom from the active aromatic N-H moiety. mdpi.com Understanding these decomposition mechanisms is vital for assessing the stability and safety of the resulting energetic materials.

Understanding Nucleophilic Substitution Mechanisms (e.g., SN(ANRORC))

The pyridine ring, particularly when substituted with strong electron-withdrawing groups such as nitro groups, is highly susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound and its derivatives, a special type of nucleophilic substitution, the SN(ANRORC) mechanism, is of significant interest. ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway is distinct from the more common SNAr mechanism, which proceeds through a Meisenheimer complex intermediate without ring scission.

The SN(ANRORC) mechanism has been extensively studied for various heterocyclic compounds, including substituted pyrimidines and electron-deficient pyridines. wikipedia.org For instance, the hydrolysis of 2-chloro-3,5-dinitropyridine (B146277) to 2-hydroxy-3,5-dinitropyridine (B1346602) has been shown to proceed via an ANRORC-type mechanism. Given the structural similarity, it is plausible that derivatives of this compound, especially where the hydroxyl group is converted to a better leaving group, would undergo substitution via a similar pathway.

The key steps of a hypothetical SN(ANRORC) mechanism involving a derivative of this compound are outlined below:

Addition of the Nucleophile: A potent nucleophile initially attacks an electrophilic carbon center of the pyridine ring. For a 2-substituted pyridine, this attack typically occurs at the C2 or C6 position.

Ring Opening: Following the nucleophilic addition, the pyridine ring undergoes cleavage. The high degree of ring strain and the electronic influence of the nitro groups facilitate this step, leading to an open-chain intermediate.

Ring Closure: The open-chain intermediate then undergoes a ring-closure reaction to form a new heterocyclic ring. This step may involve the expulsion of the original leaving group.

Evidence for the ANRORC mechanism often comes from isotopic labeling studies. For example, if a ring nitrogen atom is isotopically labeled, its position in the final product can reveal whether the ring has opened and closed during the reaction. wikipedia.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Addition | A nucleophile attacks the electron-deficient pyridine ring, typically at a carbon atom bearing a leaving group or activated by electron-withdrawing groups. | Initial adduct |

| 2. Ring Opening | The heterocyclic ring cleaves, driven by the release of ring strain and electronic factors, to form an open-chain species. | Acyclic nitrile or related open-chain structure |

| 3. Ring Closure | The open-chain intermediate cyclizes to form a new or reformed heterocyclic ring, often with the expulsion of the leaving group. | Final substituted pyridine derivative |

Mechanistic Insights into Trimerization and Oligomerization Processes

The self-assembly of highly functionalized heterocyclic monomers into larger oligomeric or polymeric structures is a promising avenue for the creation of novel materials with unique electronic and physical properties. While direct experimental evidence for the trimerization or oligomerization of this compound is not extensively documented in the literature, the inherent reactivity of its functional groups suggests potential pathways for such processes.

One plausible mechanism for oligomerization could involve intermolecular nucleophilic aromatic substitution reactions. The amino group of one molecule could act as a nucleophile, attacking an electrophilic site on the pyridine ring of another molecule. This is particularly conceivable under conditions that promote the displacement of a nitro group or if the hydroxyl group is transformed into a better leaving group.

Alternatively, thermal condensation reactions could lead to the formation of oligomers. The thermal behavior of similar energetic materials, such as 4-amino-3,5-dinitropyrazole (LLM-116), has been studied, and it is known that such compounds can undergo complex decomposition and condensation reactions at elevated temperatures. nih.gov A comparative study on the thermal decomposition of LLM-116 and its trimer derivative revealed that trimerization significantly enhances thermal stability. nih.gov The initial decomposition of the monomer was triggered by hydrogen transfer from the active aromatic N-H moiety, leading to ring opening. nih.gov It is conceivable that under controlled thermal conditions, intermolecular reactions could precede complete decomposition, leading to the formation of dimeric, trimeric, or larger oligomeric species.

A hypothetical pathway for the dimerization or trimerization of this compound could involve the following:

Activation: Thermal or catalytic activation of the molecule.

Intermolecular Nucleophilic Attack: The amino group of one molecule attacks an electron-deficient carbon of another, potentially displacing a nitro group.

Chain Propagation: The resulting dimer could then react with another monomer, leading to a trimer, and so on.

The presence of multiple nitro groups and an amino group on the same pyridine ring creates a molecule with both nucleophilic (amino) and electrophilic (the ring itself) character, setting the stage for potential self-condensation or oligomerization reactions.

| Proposed Pathway | Description | Potential Driving Force |

|---|---|---|

| Intermolecular SNAr | The amino group of one monomer acts as a nucleophile, attacking the electron-deficient ring of another monomer and displacing a leaving group (e.g., a nitro group). | High electrophilicity of the dinitrated pyridine ring. |

| Thermal Condensation | At elevated temperatures, intermolecular dehydration or other condensation reactions between the amino and hydroxyl/nitro groups could occur, forming ether or azo linkages between pyridine units. | Thermal energy to overcome activation barriers for condensation reactions. |

Further experimental and computational studies are necessary to fully elucidate the specific mechanisms and conditions required for the controlled oligomerization of this compound and to harness its potential for the synthesis of novel, functional materials.

Q & A

Basic: What are the recommended synthetic routes for 4-Amino-3,5-dinitropyridin-2-ol?

Methodological Answer:

The synthesis typically involves sequential nitration and amination of a pyridine precursor. For example:

Nitration : Start with a substituted pyridine (e.g., 4-hydroxypyridine) under controlled nitration conditions (HNO₃/H₂SO₄, 0–5°C) to introduce nitro groups at the 3- and 5-positions.

Amination : Introduce the amino group at the 4-position via catalytic hydrogenation (H₂/Pd-C) or nucleophilic substitution (NH₃/EtOH, 60–80°C).

Key Considerations : Monitor reaction intermediates using TLC or HPLC to avoid over-nitration. Purification via recrystallization (e.g., ethanol/water) is critical to isolate the final product .

Basic: How can I characterize this compound using spectroscopic and physical methods?

Methodological Answer:

- Melting Point : Compare observed mp (e.g., 176–178°C) with literature values to confirm purity .

- NMR : Use DMSO-d₆ for solubility. Expect aromatic proton signals at δ 8.5–9.5 ppm (pyridine ring) and NH₂ protons at δ 6.0–7.0 ppm (broad, exchangeable).

- IR : Look for N–H stretching (~3400 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 200.1 (C₅H₄N₃O₅⁺).

Advanced: How do I resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Step 1 : Verify sample purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Impurities >1% require re-crystallization.

- Step 2 : Assign ambiguous peaks using 2D NMR (HSQC, HMBC) to distinguish regioisomers or tautomers.

- Step 3 : Cross-validate with computational modeling (DFT calculations for NMR chemical shifts) .

Advanced: What crystallographic strategies are effective for determining the structure of nitro-amino pyridine derivatives?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Ensure crystal quality (0.2–0.3 mm size).

- Refinement : Employ SHELXL for small-molecule refinement. Check for hydrogen bonding between –NH₂ and nitro groups, which stabilizes the crystal lattice .

- Validation : Cross-reference with the Cambridge Structural Database (CSD) for similar compounds (e.g., 3,5-dichloro-4-amino pyridines) .

Advanced: How can I design experiments to study the compound’s stability under varying pH and temperature?

Methodological Answer:

- Stability Assay : Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis (λmax ~320 nm) at 0, 24, and 48 hours.

- Kinetic Analysis : Use HPLC to quantify degradation products. Fit data to first-order kinetics to calculate half-lives.

- Mechanistic Insight : Isolate intermediates (e.g., nitroso derivatives) via flash chromatography for structural elucidation .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.

- Storage : Keep in a desiccator at 4°C, away from reducing agents (risk of exothermic decomposition).

- Spill Management : Neutralize with damp sand; avoid water to prevent solubilization .

Table 1: Key Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₄N₃O₅ | |

| Melting Point | 176–178°C | |

| UV-Vis λmax (EtOH) | 320 nm | |

| Solubility | Sparingly soluble in H₂O |

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nitration + Amination | 65–70 | ≥98 | Scalable |

| Direct Halogenation | 50–55 | 95 | Fewer steps |

| Microwave-Assisted | 75 | 99 | Reduced reaction time |

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Software : Use Gaussian16 with B3LYP/6-311++G(d,p) basis set.

- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., nitro-adjacent carbons) prone to nucleophilic attack.

- Transition State Analysis : Calculate activation energies for possible pathways (e.g., SNAr vs. radical mechanisms) .

Basic: What chromatographic methods are optimal for purifying this compound?

Methodological Answer:

- Column Chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane (3:7) for initial separation.

- HPLC : C18 column, isocratic elution (70:30 H₂O/MeCN, 0.1% formic acid) to resolve nitro-amine byproducts .

Advanced: How does the compound’s electronic structure influence its spectroscopic properties?

Methodological Answer:

- TD-DFT Calculations : Simulate UV-Vis spectra to correlate experimental λmax with π→π* transitions in the nitro-aromatic system.

- NBO Analysis : Quantify hyperconjugation between –NH₂ and nitro groups, which red-shifts absorption bands .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.